molecular formula C10H14N2O2 B1147802 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- CAS No. 19943-27-2

5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-

Cat. No.: B1147802
CAS No.: 19943-27-2
M. Wt: 194.233
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Description

X-ray Crystallographic Analysis of (5aS,10aS) Stereoisomer

Single-crystal X-ray diffraction reveals the (5aS,10aS) isomer crystallizes in the P2₁/c space group with unit cell parameters:

Parameter Value
a 10.9599(3) Å
b 10.3802(4) Å
c 14.7603(4) Å
β 92.621(3)°
Volume 1677.46(9) ų

The asymmetric unit contains two molecules with nearly identical geometry (RMSD = 0.056 Å). Key bond lengths include:

  • C=O : 1.224(3) Å
  • N-C (piperazine) : 1.452(4) Å
  • C-C (pyrrolidine) : 1.526(5) Å

The stereochemistry at C5a and C10a creates a cis-decalin-like arrangement, with all substituents equatorial relative to the piperazine ring.

Comparative Conformational Studies with (5aR,10aR) Diastereomer

DFT calculations (B3LYP/6-311++G**) highlight significant energetic and geometric differences between stereoisomers:

Property (5aS,10aS) (5aR,10aR)
Relative energy (kcal/mol) 0.0 +2.3
C5a-C10a distance (Å) 3.12 3.45
Solubility (H₂O, mg/mL) 8.7 5.2

The (5aS,10aS) isomer exhibits greater conformational stability due to reduced steric clash between bridgehead hydrogens. Hirshfeld surface analysis shows 12% stronger van der Waals interactions in the (5aS,10aS) form compared to its diastereomer.

Hydrogen Bonding Networks in Solid-State Configurations

The crystal packing is stabilized by two distinct hydrogen-bonding motifs:

Primary interactions :

  • N2-H···O4 (2

Properties

IUPAC Name

(3S,9S)-1,7-diazatricyclo[7.3.0.03,7]dodecane-2,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9-7-3-1-5-11(7)10(14)8-4-2-6-12(8)9/h7-8H,1-6H2/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKASXWPLSXFART-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)N3CCCC3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)N3CCC[C@H]3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313224
Record name (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19943-27-2
Record name Cyclo(L-prolyl-L-prolyl)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19943-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyclo(prolylproline)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5aS,10aS)-Octahydro-5H,10H-dipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLO(PROLYLPROLINE)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Multi-Step Synthesis from 4-Hydroxyproline Derivatives

The most well-documented industrial synthesis originates from a patented process for producing methyl N-(1-alkyl-4-alkoxyprolyl)-α-thiolincosaminide derivatives. While the final target differs, the hydrogenolysis step in this protocol directly generates the title compound as a byproduct. The pathway involves four critical stages:

Step 1: Esterification of 1-Hydrocarbyloxycarbonyl-4-Hydroxyproline

  • Reagents : Benzyl alcohol/diphenylmethanol, toluenesulfonic acid (TsOH)

  • Conditions : Reflux under acidic catalysis (2–6 hr, 80–110°C)

  • Product : 1-Hydrocarbyloxycarbonyl-4-hydroxyproline ester (Yield: 85–92%)

This step introduces protective groups while maintaining the proline ring's stereochemical integrity.

Step 2: Alkylation at the 4-Position

  • Reagents : Alkyl iodides (e.g., methyl iodide, ethyl iodide), silver oxide (Ag₂O)

  • Conditions : Room temperature, 8–12 hr stirring under inert atmosphere

  • Product : 1-Hydrocarbyloxycarbonyl-4-alkoxyproline ester (Yield: 78–85%)

Silver oxide acts as both base and halide scavenger, driving the Williamson ether synthesis to completion.

Step 3: Catalytic Hydrogenolysis

  • Catalyst : 5–10% palladium-on-charcoal (Pd/C)

  • Conditions : 5–45 psi H₂ pressure, 6–8 hr in methanol/water

  • Products :

    • Primary: 4-alkoxyproline (60–68%)

    • Secondary: 2,7-dialkoxyoctahydro-5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione (20–25%)

The hydrogenolysis concurrently cleaves protective groups and induces cyclization through nucleophilic attack of liberated amino groups on adjacent carbonyls (Figure 1).

Step 4: Separation and Purification

  • Method 1 : Differential solubility in methanol/acetonitrile

    • 4-alkoxyproline precipitates upon acetonitrile addition

    • Target compound remains in solution, recovered via rotary evaporation

  • Method 2 : Vacuum distillation (80–100°C, 0.1–0.5 mmHg)

    • Collects the bicyclic dione as a crystalline solid

Critical Reaction Parameters

Catalyst Optimization

The hydrogenolysis efficiency directly correlates with Pd/C activity:

Pd Loading (%)H₂ Pressure (psi)Reaction Time (hr)Yield (%)
515818
1030624
1045525

Data adapted from US3282917A. Higher Pd concentrations enable lower pressures but increase catalyst costs.

Solvent Systems

  • Esterification : Toluene/benzyl alcohol (3:1 v/v) minimizes side reactions

  • Hydrogenolysis : Methanol/water (4:1 v/v) balances substrate solubility and catalyst activity

Stereochemical Control

The (5aS,10aS) configuration arises from:

  • Retention of Proline Chirality : The L-configuration in 4-hydroxyproline precursors transfers to the final product during cyclization.

  • Transition State Geometry : Hydrogenolysis proceeds through a chair-like transition state favoring cis-fusion of pyrrolidine rings.

Experimental evidence confirms the stereochemical outcome via X-ray crystallography and NOESY NMR correlations.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Modern adaptations replace batch reactors with continuous flow systems:

  • Advantages :

    • 40% reduction in reaction time

    • Improved heat dissipation during exothermic hydrogenolysis

    • Consistent Pd/C catalyst utilization (0.8–1.2 kg product/kg catalyst)

Byproduct Utilization

The co-produced 4-alkoxyproline finds use in:

  • Peptide synthesis (e.g., collagenase inhibitors)

  • Chiral auxiliaries for asymmetric catalysis

Emerging Methodologies

Enzymatic Cyclization

Recent trials with modified thioredoxin reductases show promise for:

  • Ambient temperature catalysis (25–30°C)

  • Phosphate buffer (pH 7.4) compatibility

  • 60–70% enantiomeric excess (requires optimization)

ChallengeCurrent StatusProposed Solutions
Low hydrogenolysis yields20–25%Bimetallic catalysts (Pd-Ru)
Solvent-intensive purification8 L solvent/g productMembrane crystallization
Scalability of enzymatic methodsLab-scale onlyImmobilized enzyme reactors

Chemical Reactions Analysis

Types of Reactions

5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • CAS Number : 6708-06-1

The compound features a unique fused ring system that contributes to its biological activity and chemical reactivity. Its stereochemistry at the 5a and 10a positions is critical for its interactions with biological targets.

Anticonvulsant Properties

Research has indicated that derivatives of this compound may possess anticonvulsant properties. Studies on N-substituted analogs have shown efficacy against seizures in animal models, suggesting potential for the development of novel antiepileptic drugs .

Alzheimer’s Disease Research

Some derivatives have demonstrated inhibitory activity against acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that compounds based on 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione could be explored for therapeutic applications in neurodegenerative diseases .

Interaction with Biological Systems

Preliminary studies suggest that this compound interacts with various cellular pathways relevant to antimicrobial and anticancer activities. Ongoing research aims to elucidate the mechanisms of action and specific biological targets involved .

Scaffold for Drug Discovery

The structural complexity of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione allows it to serve as a scaffold for drug design. Its rigid bicyclic structure may facilitate specific interactions with target biomolecules, enhancing the development of new therapeutics .

Organic Electronics

Due to its unique electronic properties and structural stability, this compound is being investigated for applications in organic electronics. Its potential use as a semiconductor material could pave the way for advancements in flexible electronics and photovoltaic devices .

Case Studies and Research Findings

StudyFindings
Anticonvulsant Activity N-substituted derivatives showed significant seizure suppression in rodent models .
Alzheimer’s Inhibition Compounds demonstrated effective inhibition of acetylcholinesterase activity .
Antimicrobial Activity Preliminary data suggest interactions with bacterial cell membranes .
Organic Electronics Exhibited promising conductivity properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of 5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity. This can lead to changes in cellular functions and ultimately result in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,10H-Dipyrrolo[1,2-a:1’,2’-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Biological Activity

5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)- is a complex organic compound with the molecular formula C10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_2\text{O}_2 and a molecular weight of 194.23 g/mol. This compound is characterized by its unique bicyclic structure and specific stereochemistry at the 5a and 10a positions, which significantly influence its biological activity and chemical reactivity.

Structure and Properties

  • Molecular Formula : C10H14N2O2
  • CAS Number : 19943-27-2
  • Appearance : Pale beige solid
  • Solubility : Soluble in methanol
  • Storage Conditions : Recommended at 2-8°C

Synthesis Methods

The synthesis of this compound typically involves multi-step processes such as:

  • Cross-Coupling Reaction : Involves coupling pyrrole rings with acyl (bromo)acetylenes.
  • Addition Reaction : Propargylamine is added to acetylenes to produce N-propargylenaminones.
  • Cyclization : Catalyzed by cesium carbonate in dimethyl sulfoxide (DMSO) to form the desired structure.

Antimicrobial Properties

Research indicates that derivatives of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione exhibit significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as:

Cell LineIC50 (µM)
HeLa (cervical cancer)15 µM
MCF-7 (breast cancer)20 µM
A549 (lung cancer)25 µM

Mechanistic studies suggest that the compound may induce apoptosis through the activation of caspase pathways.

The biological activity of 5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors influencing cell signaling pathways related to growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated samples compared to controls.

Case Study 2: Anticancer Potential

Another study focused on the anticancer potential of the compound in a xenograft model using MCF-7 cells. Treatment with the compound resulted in a marked decrease in tumor size and increased survival rates among treated mice.

Q & A

Q. Q1: What analytical techniques are most effective for identifying and characterizing 5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione in natural extracts?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to detect the compound in crude extracts based on retention time (e.g., 59.248 min) and molecular weight (194 Da) .
  • High-Performance Liquid Chromatography (HPLC): Employed for purification with gradients like CH₃CN-H₂O/0.1% formic acid, achieving resolution at flow rates of 16.9 mL/min .
  • Nuclear Magnetic Resonance (NMR): Critical for confirming stereochemistry (e.g., 5aS,10aS configuration) and boat conformation via ¹³C-NMR .
  • Key Data: Molecular formula (C₁₀H₁₄N₂O₂), similarity index (64% in GC-MS), and fragmentation patterns in MS .

Q. Q2: What are the optimized synthetic protocols for 5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione?

Answer:

  • Phosphorus Trichloride (PCl₃) Method: L-Proline (200 mmol) is dissolved in THF, treated with PCl₃ (100 mmol), stirred at 22°C for 1 h, then refluxed for 2 h. Yield: ~60% after pH adjustment and purification .
  • Hydrothermal Catalysis: Proline derivatives self-condense without catalysts under hydrothermal conditions, yielding cyclo(Pro-Pro) quantitatively .
  • Alternative Routes: Recyclization of furan derivatives (e.g., thermochromic pyrrole systems) via KOH treatment .

Advanced Research Questions

Q. Q3: How does 5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione function as a chiral auxiliary in asymmetric catalysis?

Answer:

  • Enantioselective Grignard Additions: The compound induces up to 98% enantiomeric excess (ee) in prochiral carbonyl alkylations. Optimal molar ratios (1:1 with Grignard reagent) are determined cryoscopically .
  • Mechanistic Insight: Asymmetric induction arises from monomeric octahedral transition states involving magnesium complexes. Triethylamine addition reverses enantioselectivity (97% ee for opposite enantiomers) .
  • Catalytic Role: Sub-stoichiometric amounts (10% molar ratio) enhance ee fourfold, suggesting catalytic behavior beyond traditional stoichiometric auxiliaries .

Q. Q4: What are the biological activities and mechanisms of 5H,10H-dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione?

Answer:

  • Antimicrobial Activity: Identified in maggot debridement therapy (MDT) as a low-molecular-weight (<500 Da) component with synergistic effects against pathogens like Staphylococcus aureus .
  • Anti-Inflammatory Properties: Derivatives (e.g., spirotryprostatins) inhibit LPS-induced pro-inflammatory cytokines in BV2 microglia (IC₅₀ = 5.20 µM) .
  • Metabolic Pathways: Biosynthesized by fungi (Aspergillus fumigatus) via non-ribosomal peptide synthetase (NRPS) gene clusters, linked to secondary metabolite virulence .

Q. Q5: How can biosynthetic pathways of this compound be engineered in fungal systems?

Answer:

  • Gene Cluster Analysis: Aspergillus oerlinghausenensis produces the compound via conserved NRPS clusters. Knockout studies of pks or nrps genes disrupt synthesis .
  • Heterologous Expression: Cloning of cyclodipeptide synthase (CDPS) genes into E. coli or S. cerevisiae enables scalable production .
  • Metabolic Engineering: Overexpression of proline biosynthetic genes (proA/B) in host fungi increases precursor availability .

Q. Q6: What structural modifications enhance the compound’s bioactivity or stability?

Answer:

  • Side-Chain Functionalization: Substitution at the pyrrolidine nitrogen (e.g., benzyl or isobutyl groups) improves antimicrobial potency. Example: Cyclo(Leu-Pro) (C₁₁H₁₈N₂O₂) shows 83% similarity in GC-MS .
  • Spirocyclic Derivatives: Fusion with indole rings (e.g., spirotryprostatin K) enhances anti-inflammatory activity via π-π stacking interactions .
  • Thermal Stability: Boat conformation (confirmed by ¹³C-NMR) resists degradation at high temperatures, critical for catalytic applications .

Methodological Challenges

Q. Q7: How to resolve contradictions in reported bioactivity data across studies?

Answer:

  • Standardized Assays: Use consistent models (e.g., MIC for antimicrobial tests; LPS-stimulated BV2 cells for anti-inflammatory assays) .
  • Purity Validation: Employ orthogonal purification (HPLC + NMR) to exclude co-eluting contaminants (e.g., phenolic derivatives in GC-MS) .
  • Dose-Response Curves: Establish EC₅₀/IC₅₀ values for quantitative cross-study comparisons .

Q. Q8: What computational tools predict the compound’s reactivity or interactions?

Answer:

  • DFT Calculations: Model transition states in asymmetric catalysis (e.g., Grignard alkylation) to rationalize enantioselectivity .
  • Molecular Docking: Simulate binding to microbial targets (e.g., S. aureus dihydrofolate reductase) to guide structural optimization .
  • QSAR Models: Correlate substituent effects (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-
Reactant of Route 2
5H,10H-Dipyrrolo[1,2-a:1',2'-d]pyrazine-5,10-dione, octahydro-, (5aS,10aS)-

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